REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:13])([CH2:7][CH2:8][C:9]([O:11]C)=[O:10])[C:3]([O:5][CH3:6])=[O:4].C(=O)([O-])[O-].[K+].[K+]>CO.C1COCC1.O>[CH3:6][O:5][C:3](=[O:4])[C:2]([CH3:1])([CH3:13])[CH2:7][CH2:8][C:9]([OH:11])=[O:10] |f:1.2.3|
|
Name
|
|
Quantity
|
25.4 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OC)(CCC(=O)OC)C
|
Name
|
|
Quantity
|
36.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 68 h, at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvents were carefully removed in vacuo such that the starting materials
|
Type
|
ADDITION
|
Details
|
The aqueous layer was diluted with water (266 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether until no additional SM
|
Type
|
ADDITION
|
Details
|
The aqueous layer was made acidic by the addition of 6 M HCl (95 mL)
|
Type
|
EXTRACTION
|
Details
|
This aqueous layer was extracted once with diethyl ether (250 mL)
|
Type
|
WASH
|
Details
|
This ethereal layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |